

IUPAC name for 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

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Compound of Interest

Compound Name: 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B1527503

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An In-Depth Technical Guide to **6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine**: A Key Intermediate in Kinase Inhibitor Discovery

Executive Summary

6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a halogenated heterocyclic compound that has emerged as a strategically vital building block in medicinal chemistry and drug discovery. Its rigid, fused N-heterocyclic scaffold is a "privileged structure," frequently found in molecules designed to interact with key biological targets. The differential reactivity of its bromine and iodine substituents makes it an exceptionally versatile platform for the synthesis of complex molecular architectures through site-selective cross-coupling reactions. This guide provides a comprehensive technical overview of its chemical identity, synthesis, reactivity, and profound importance in the development of targeted therapeutics, particularly protein kinase inhibitors for oncology.

Core Molecular Identity and Physicochemical Profile

Precise identification is the cornerstone of chemical research and development. The fundamental properties of **6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine** are summarized below.

Nomenclature and Structural Identifiers

The compound is unambiguously defined by the following identifiers.

Identifier	Value	Source
IUPAC Name	6-bromo-3-iodopyrazolo[1,5-a]pyrimidine	[1] [2] [3]
CAS Number	1109284-33-4	[1] [2] [3]
Molecular Formula	C ₆ H ₃ BrIN ₃	[1] [2]
Canonical SMILES	<chem>C1=C(C=NC2=C(C=NN21)I)Br</chem>	[1] [2]
InChIKey	YYRFAUZQNJMKHU-UHFFFAOYSA-N	[1] [2]

Physicochemical Properties

These properties are essential for experimental design, including reaction setup, purification, and formulation.

Property	Value	Source
Molecular Weight	323.92 g/mol	[1]
Monoisotopic Mass	322.85551 Da	[1]
Appearance	Off-white to slight yellow solid	
Purity	Typically ≥95%	[2]
Storage	Store at 2-8°C, protected from light	[2]

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry

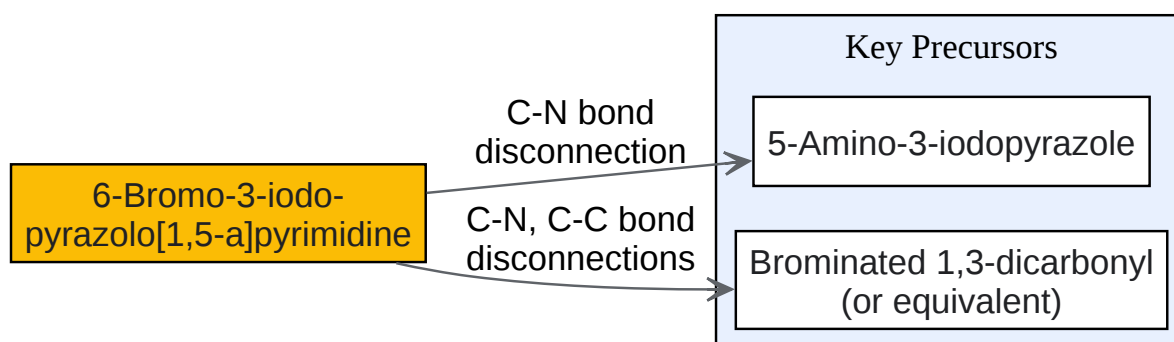
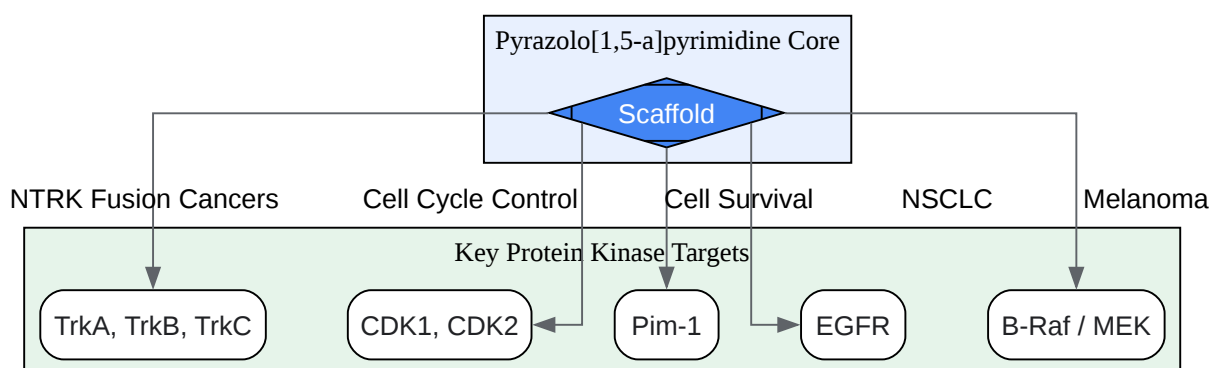
The pyrazolo[1,5-a]pyrimidine core is not merely a random heterocyclic system; it is a validated scaffold that has demonstrated significant therapeutic potential.[\[4\]](#) Its planar, aromatic structure is adept at fitting into the ATP-binding pockets of numerous protein kinases, making it a cornerstone for the design of kinase inhibitors.[\[5\]](#)[\[6\]](#)

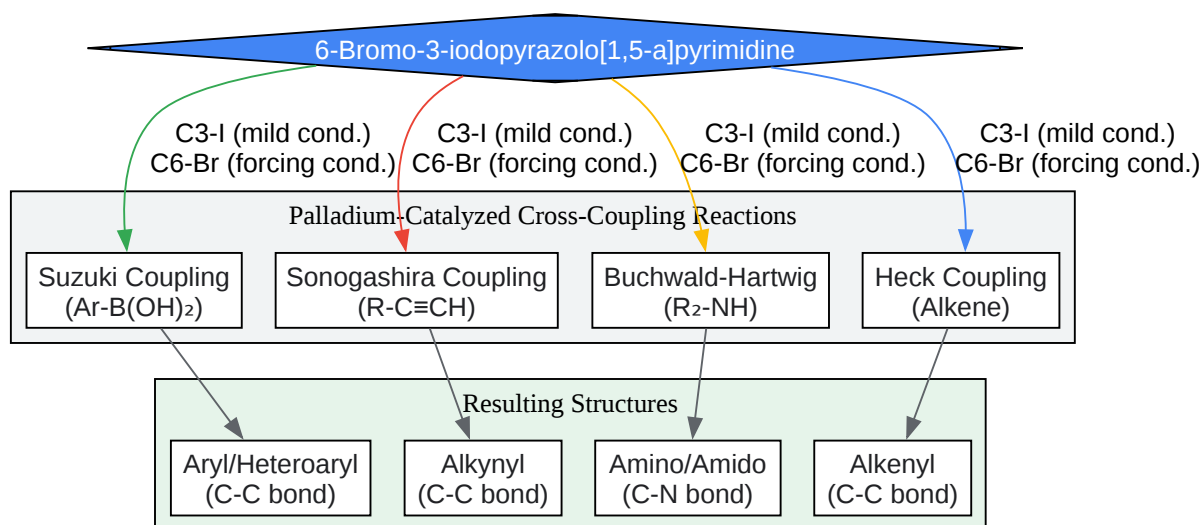
Significance in Oncology and Drug Development

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrazolo[1,5-a]pyrimidine framework is central to several clinically successful and investigational kinase inhibitors. Notably, two of the three FDA-approved drugs for treating cancers with NTRK gene fusions are built upon this core structure, underscoring its clinical relevance.[7]

Key Biological Targets

Derivatives of this scaffold have shown potent inhibitory activity against a wide array of protein kinases implicated in cancer and other diseases.[8] This versatility makes **6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine** a high-value starting material for generating diverse compound libraries.





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